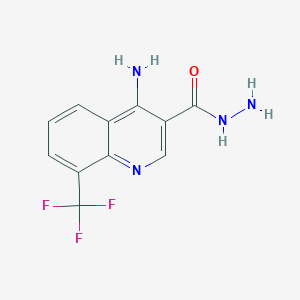

4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide

Description

Properties

Molecular Formula |

C11H9F3N4O |

|---|---|

Molecular Weight |

270.21 g/mol |

IUPAC Name |

4-amino-8-(trifluoromethyl)quinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H9F3N4O/c12-11(13,14)7-3-1-2-5-8(15)6(10(19)18-16)4-17-9(5)7/h1-4H,16H2,(H2,15,17)(H,18,19) |

InChI Key |

CKTCZBHSBKIUJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)NN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-Amino-8-(trifluoromethyl)quinoline, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The carbohydrazide group is then introduced through a reaction with hydrazine derivatives under specific conditions, such as elevated temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitro, amine, and substituted quinoline derivatives.

Scientific Research Applications

4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential as a drug candidate due to its unique structural features.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. The amino and carbohydrazide groups allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their functions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

7-(Trifluoromethyl)-4-hydroxyquinoline-3-carbohydrazide Derivatives

- Key Differences : The trifluoromethyl group at position 7 (vs. 8 in the target compound) and a hydroxy (-OH) group at position 4 (vs. -NH₂).

- These derivatives showed moderate activity against E. coli and S. aureus in antimicrobial studies .

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide

- Key Differences : Retains the 8-CF₃ group but substitutes 4-NH₂ with 4-OH.

- Impact: The hydroxy group facilitates cyclization with isothiocyanates to form quinoline-thiosemicarbazides, which are precursors to triazole derivatives (MIC: 15.6 µg/mL against Cryptococcus neoformans) .

Functional Group Modifications

N-Alkyl-3-(1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amines

- Structure : Replaces the carbohydrazide with a 1,3,4-oxadiazole ring.

- Synthesis: Derived from 7-CF₃-quinoline carbohydrazide via cyclization with carbon disulfide.

- Activity : Exhibited enhanced antibacterial potency compared to carbohydrazide precursors, likely due to improved membrane penetration by the oxadiazole moiety .

5-(4-Amino-8-CF₃-quinolin-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols

- Structure : Incorporates a triazole-thiol ring instead of carbohydrazide.

- Activity: Demonstrated broad-spectrum antimicrobial activity (MIC: 6.25–12.5 µg/mL) against P. aeruginosa and K. pneumoniae, outperforming ciprofloxacin in some cases .

Metal Complexes and Hybrids

Schiff Base Metal Complexes

SAR Insights:

Trifluoromethyl Position : 8-CF₃ analogs generally exhibit higher metabolic stability than 7-CF₃ isomers due to reduced steric hindrance .

4-Substituent: Amino (-NH₂) groups enhance solubility and hydrogen bonding, improving target binding compared to hydroxy (-OH) .

Carbohydrazide vs. Heterocycles : Cyclization into triazoles or oxadiazoles increases rigidity and bioactivity by mimicking natural substrates .

Biological Activity

4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide is a member of the quinoline family, characterized by its unique trifluoromethyl and carbohydrazide functionalities. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.

Synthesis and Structural Features

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the preparation of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, which is then converted to the corresponding carbohydrazide through a reaction with hydrazine hydrate under reflux conditions. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity .

| Microorganism | MIC (µg/ml) |

|---|---|

| Mycobacterium smegmatis | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

| Candida albicans | 15.0 |

Antimalarial Activity

The compound has also shown promise as an antimalarial agent. It was evaluated against chloroquine-resistant strains of Plasmodium falciparum, demonstrating significant activity in both in vitro and in vivo models. The mechanism of action is thought to involve the inhibition of critical metabolic pathways in the malaria parasite .

Cytotoxicity and Anticancer Potential

In cytotoxicity assays, this compound exhibited dose-dependent effects on cancer cell lines, suggesting potential for development as an anticancer therapeutic. Its mechanism may involve the disruption of essential biomolecules within cancer cells, leading to apoptosis.

The biological activity of this compound is attributed to its interaction with various enzymes and proteins involved in metabolic pathways. The compound inhibits specific enzymes that are crucial for microbial survival and proliferation, thereby exerting its antimicrobial effects.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated various derivatives of quinoline compounds, including this compound, against drug-resistant strains of bacteria. The findings indicated that this compound had superior activity compared to traditional antibiotics .

- Antimalarial Testing : In preclinical trials, this compound was tested against multiple strains of P. falciparum. Results showed a significant reduction in parasitemia levels in treated groups compared to controls, highlighting its potential as a new lead for antimalarial drug development .

Q & A

Q. How can researchers optimize the synthesis of 4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide?

The synthesis typically involves multi-step reactions, including cyclization of substituted aniline derivatives and subsequent functionalization. Key steps include:

- Cyclocondensation : Reacting trifluoromethyl-substituted aniline precursors with glycerol or acetates under acidic conditions to form the quinoline core .

- Hydrazide formation : Treating intermediate esters (e.g., ethyl 8-(trifluoromethyl)quinoline-3-carboxylate) with hydrazine hydrate under reflux . Optimization strategies:

- Use microwave-assisted synthesis to improve reaction efficiency and yield .

- Control temperature and solvent polarity to minimize side reactions (e.g., over-oxidation) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., trifluoromethyl at C8, amino at C4) and tracking reaction progress .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- Elemental Analysis : Validate purity and stoichiometry .

- X-ray Crystallography : For resolving crystal structures using programs like SHELXL (though specific studies on this compound are not cited, SHELX is widely used for small-molecule refinement) .

Q. How should researchers design initial biological activity assays for this compound?

Prioritize assays based on structural analogs:

- Antimicrobial Screening : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi, as trifluoromethyl-quinoline derivatives often exhibit broad-spectrum activity .

- Anticancer Potential : Conduct cytotoxicity tests (e.g., MTT assay) on cancer cell lines, leveraging the known DNA-intercalating properties of quinoline derivatives .

- Enzyme Inhibition : Test against targets like DNA gyrase or topoisomerase IV, which are common for quinolines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Key SAR insights from analogs:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability. Derivatives lacking this group show reduced activity .

- Amino vs. Hydroxy Substitutions : Amino groups at C4 improve solubility and target binding compared to hydroxy substituents .

- Carbohydrazide Moiety : Critical for chelating metal ions in bacterial enzymes. Replacing it with thiosemicarbazides increases antifungal activity . Example derivative design:

- Introduce electron-withdrawing groups (e.g., Cl at C5) to boost antibacterial potency, as seen in 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid .

Q. How to address contradictions in reported biological data across studies?

Common sources of discrepancies:

- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous), or bacterial strains can alter MIC values. Standardize protocols using CLSI guidelines .

- Substituent Positioning : Bioactivity may differ drastically between C6- and C8-trifluoromethyl derivatives. Re-evaluate positional isomers .

- Purity Issues : Impurities from incomplete synthesis (e.g., unreacted intermediates) can skew results. Validate purity via HPLC .

Q. What computational methods support the study of this compound’s mechanism of action?

- Molecular Docking : Model interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. The trifluoromethyl group often occupies hydrophobic pockets .

- QSAR Modeling : Correlate electronic parameters (e.g., logP, HOMO-LUMO gaps) with antimicrobial activity to predict novel analogs .

- MD Simulations : Assess binding stability over time, particularly for derivatives with flexible side chains .

Q. What strategies improve the scalability of multi-step syntheses for this compound?

- Continuous Flow Reactors : Enhance yield and reduce reaction time for steps like cyclization .

- Catalyst Optimization : Use Pd/C or nickel-based catalysts for hydrogenation steps to minimize byproducts .

- Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.